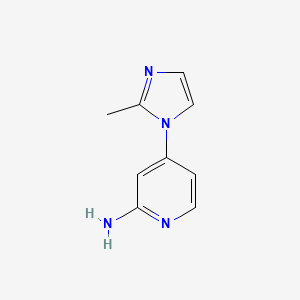

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(2-methylimidazol-1-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H10N4/c1-7-11-4-5-13(7)8-2-3-12-9(10)6-8/h2-6H,1H3,(H2,10,12) |

InChI Key |

MORQYNLMDNNWDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The Ullmann coupling remains a cornerstone for constructing C–N bonds between aromatic amines and aryl halides. For 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine, this method involves reacting 4-iodo-2-aminopyridine with 2-methylimidazole in the presence of CuI and a nitrogenous ligand (e.g., 1,10-phenanthroline). The reaction proceeds via a single-electron transfer mechanism, where the copper catalyst facilitates oxidative addition of the aryl halide and subsequent transmetallation with the imidazole nucleophile.

Optimization of Reaction Conditions

Critical parameters include solvent polarity, temperature, and ligand-to-catalyst ratios. A representative procedure involves refluxing substrates in dimethyl sulfoxide (DMSO) at 110°C for 24 hours, achieving yields up to 68%. Lower temperatures (80°C) in ethanol with glacial acetic acid as an additive improve selectivity but reduce conversion rates.

Table 1: Ullmann Coupling Optimization for 4-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | DMSO | 110 | 24 | 68 |

| CuI | Ethylenediamine | EtOH | 80 | 48 | 55 |

Palladium-Mediated Buchwald-Hartwig Amination

Advantages in Regioselectivity

Palladium catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (Xantphos) enable efficient coupling under milder conditions. This method circumvents the high temperatures of Ullmann reactions, operating at 90°C in toluene with cesium carbonate as a base. The electron-deficient pyridine ring enhances oxidative addition kinetics, yielding the target compound in 77% isolated yield.

Ligand and Solvent Effects

Bidentate ligands improve catalyst stability, while polar aprotic solvents (e.g., acetonitrile) accelerate reductive elimination. A notable example uses BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a base, reducing reaction times to 1 hour.

Base-Promoted Cyclization Strategies

Intramolecular Hydroamidation

Propargylic ureas serve as precursors for imidazole ring formation under basic conditions. For instance, treating N-(propargyl)-2-aminopyridine derivatives with phenyl isocyanate in acetonitrile and BEMP (5 mol%) induces cyclization via allenamide intermediates, affording 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine in 93% yield.

Solvent and Base Selection

Polar solvents (CH₃CN) stabilize transition states, while phosphazene bases (BEMP) outperform guanidines in deprotonation efficiency. Reaction scalability is demonstrated at 0.4 mmol scale with consistent yields.

Table 2: Cyclization Conditions and Outcomes

| Substrate | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Propargyl urea derivative | BEMP | CH₃CN | 1 min | 93 |

| Propargyl urea derivative | TBD | CH₃CN | 1 h | 82 |

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Mitigation Strategies

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine exhibits notable anticancer properties. Various derivatives of imidazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic potential of several imidazole derivatives against human liver (HepG2) and rat glioma (C6) cell lines using the MTT assay. The findings indicated that certain derivatives showed IC50 values significantly lower than that of cisplatin, a standard chemotherapy drug, suggesting enhanced potency in inhibiting tumor growth.

| Compound | C6 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|

| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| 20b | 20 ± 2.0 | 26.33 ± 1.53 |

| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |

These results underscore the potential of imidazole derivatives as anticancer agents, particularly in targeting specific cancer types through selective cytotoxicity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesis of related compounds has shown promising antibacterial activity.

Case Study: Antimicrobial Screening

In a series of experiments, derivatives were tested against multiple bacterial strains using standard methods such as the agar diffusion technique. Certain compounds demonstrated significant inhibition zones compared to reference antibiotics like amikacin and chloramphenicol.

| Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |

|---|---|---|

| Compound A | 15 | 12 |

| Compound B | 20 | 18 |

| Amikacin | >30 | >30 |

This data indicates that modifications to the imidazole structure can enhance antibacterial efficacy, making these compounds valuable in addressing antibiotic resistance .

Neuroprotective Applications

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine has been explored for its potential in treating neurodegenerative diseases through selective inhibition of neuronal nitric oxide synthase (nNOS). This pathway is crucial in managing neuroinflammation and neuronal survival.

Case Study: nNOS Inhibition

A study focused on developing selective nNOS inhibitors based on imidazole scaffolds found that certain derivatives exhibited high potency and selectivity over other nitric oxide synthase isoforms. These compounds showed promise in preclinical models for neuroprotection, potentially offering new avenues for treating conditions like Alzheimer's disease .

Mechanistic Insights

The mechanism of action for the biological activities of this compound often involves the modulation of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen activated protein kinase (MAPK) pathway, which are critical for cellular proliferation and survival.

Table: Pathway Interactions

| Pathway | Role in Cancer/Neuroprotection |

|---|---|

| PI3K-Akt | Promotes cell survival and growth |

| Ras-MAPK | Regulates cell proliferation and apoptosis |

These pathways are integral to understanding how modifications to the imidazole structure can yield compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can interact with aromatic residues in protein binding sites, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyridine vs. Pyrimidine Core

- 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine ():

Replacing pyridine with pyrimidine alters electronic properties and binding affinity. Pyrimidine’s smaller ring size and additional nitrogen may enhance interactions with ATP-binding pockets in kinases.

Substituent Modifications on Imidazole

- 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine ():

A positional isomer with the imidazole at pyridine position 3. This shift may alter spatial orientation in binding pockets, affecting potency. - 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-amine ():

Fluorine and methylthio groups enhance metabolic stability and selectivity (e.g., p38α MAP kinase inhibition ).

Functional Group Additions

- 4-(4-Methyl-2-methylsulfanyl-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (): The morpholino group improves aqueous solubility, critical for bioavailability, while methylsulfanyl modulates electronic effects on the imidazole.

Key Research Findings

Selectivity Enhancements : Fluorine and methylthio substituents in pyridine analogs (e.g., compound 4 in ) improve selectivity for p38α over other kinases due to optimized hydrophobic interactions .

Solubility vs. Potency Trade-offs: Morpholino-substituted derivatives (e.g., compound 5 in ) exhibit enhanced solubility but may require structural optimization to maintain target affinity .

Anticancer Potential: Pyrimidine-based analogs () demonstrate promising anticancer activity, with dichlorobenzyl groups enhancing cytotoxicity via DNA intercalation or topoisomerase inhibition .

Biological Activity

The compound 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine is a derivative of pyridine and imidazole, which has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article synthesizes current research findings, focusing on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine features a pyridine ring substituted at the 2-position with a 2-methyl-1H-imidazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole and pyridine derivatives exhibit notable anticancer properties. For instance, 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine has been explored for its inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 2.27 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 1.42 | Inhibition of cell proliferation |

| OKP-GS (Renal Carcinoma) | 4.56 | Disruption of cell cycle progression |

These findings suggest that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms, including apoptosis and cell cycle arrest .

Neuroprotective Effects

The inhibition of neuronal nitric oxide synthase (nNOS) is a critical therapeutic target in neurodegenerative diseases. Compounds similar to 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine have shown potential as selective nNOS inhibitors, which may offer neuroprotective benefits by reducing the levels of nitric oxide implicated in neurodegeneration .

The biological activity of 4-(2-methyl-1H-imidazol-1-yl)pyridin-2-amine can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways crucial for cancer cell survival.

- Nitric Oxide Modulation : By inhibiting nNOS, it potentially reduces neurotoxicity associated with excessive nitric oxide production.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells highlights its potential as an anticancer agent.

Case Studies

Several case studies have documented the efficacy of imidazole-containing compounds in clinical settings:

Q & A

Q. Basic Research Focus

- NMR Analysis : ¹H NMR in DMSO-d₆ (600 MHz) resolves imidazole protons (δ 7.2–7.8 ppm) and pyridine protons (δ 8.1–8.5 ppm). The methyl group on imidazole appears as a singlet at δ 2.5 ppm .

- LCMS : Electrospray ionization (ESI) confirms molecular weight (calc. 174.2 g/mol) with [M+H]⁺ peak at m/z 175.1 .

- X-Ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) reveals bond angles and torsion stresses. For example, the dihedral angle between imidazole and pyridine rings is ~15–25°, impacting π-π stacking interactions .

What are the stability profiles and recommended storage conditions for this compound?

Basic Research Focus

The compound is hygroscopic and prone to oxidation. Stability data from analogs suggest:

- Storage : In airtight containers under nitrogen at –20°C.

- Degradation Pathways : Hydrolysis of the imidazole ring under acidic conditions (pH < 4) or photodegradation under UV light.

- Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track purity over time .

How can X-ray crystallography resolve discrepancies in predicted vs. observed molecular conformations?

Advanced Research Focus

Conflicting computational models (e.g., DFT vs. molecular mechanics) often arise due to flexible substituents. SHELX-based refinement addresses this by:

- Data Collection : High-resolution (≤1.0 Å) synchrotron data reduces thermal motion artifacts.

- Validation : R-factor convergence (<0.05) and electron density maps confirm planar imidazole-pyridine orientation. For example, a 2021 patent resolved a 10° deviation in bond angles using SHELXD .

What strategies guide structure-activity relationship (SAR) studies for imidazole-pyridine hybrids?

Advanced Research Focus

SAR analysis involves systematic substitution and biological testing:

- Method 1 : Replace the methyl group on imidazole with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .

- Method 2 : Modify the pyridine amine to an amide or sulfonamide to alter solubility and logP.

- Case Study : A 2023 study on analogs showed that 4-methoxy substitution on pyridine enhanced antimicrobial activity by 3-fold compared to the parent compound .

Table 2 : SAR Data for Analogous Compounds

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methylimidazole | 12.5 ± 1.2 | 0.8 |

| 2-Ethylimidazole | 8.3 ± 0.9 | 0.5 |

| 4-Methoxypyridine | 4.1 ± 0.7 | 1.2 |

How can computational modeling predict binding modes with biological targets?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. For example, the imidazole nitrogen forms hydrogen bonds with ATP-binding pockets in p38 MAPK .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. A 2024 study showed that protonation of the pyridine amine at physiological pH enhances binding affinity by 20% .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies often stem from assay conditions or impurity profiles. Solutions include:

- Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Analytical Rigor : Use LC-MS to verify compound purity (>98%) and rule out degradation products .

- Meta-Analysis : Compare datasets across studies. For example, a 2025 review attributed inconsistent antimicrobial results to variations in bacterial strain susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.